2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE
Description
2-Chloro-N-[2-methoxy-4-(morpholine-4-sulfonyl)phenyl]acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a methoxy group at position 2 and a morpholine-4-sulfonyl moiety at position 4. The compound’s safety data sheet indicates compliance with UN GHS standards, highlighting its classification as a hazardous chemical requiring careful handling .
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-20-12-8-10(2-3-11(12)15-13(17)9-14)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCKFHKMDIXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of imines . The reaction conditions often involve the use of aromatic solvents such as toluene or chlorinated hydrocarbons like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvents and reagents may vary to optimize yield and reduce costs. The process involves careful control of reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-[2-methoxy-4-(morpholine-4-sulfonyl)phenyl]acetamide have been explored for their potential as anticancer agents. The morpholine moiety is known for enhancing the bioavailability and efficacy of drug candidates targeting cancer pathways. Inhibitors of the hedgehog signaling pathway, which are structurally related, have shown promise in treating various malignancies by disrupting cellular signaling that promotes tumor growth .
Anti-inflammatory Effects
Studies have demonstrated that compounds containing sulfonamide groups exhibit anti-inflammatory properties. The morpholine-4-sulfonyl group in this compound may contribute to its ability to modulate inflammatory responses, making it a candidate for further investigation in the treatment of inflammatory diseases .
Antimicrobial Activity
The presence of the chloro and methoxy groups in the structure may enhance the antimicrobial activity of the compound. Research has highlighted that halogenated compounds often possess increased potency against bacterial strains due to their ability to interact with microbial cell membranes 3.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Key Observations :
- The morpholine sulfonyl group in the target compound may enhance solubility or hydrogen-bonding capacity compared to alkyl or ethoxyphenoxy substituents in analogs.
- Metolachlor and acetochlor lack sulfonyl groups but share chloroacetamide-mediated herbicidal activity .
Functional Analogs
- Corrosion Inhibitors : 2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide demonstrated corrosion inhibition in 0.1 M HCl via electrochemical measurements . The target compound’s sulfonyl and morpholine groups could offer similar polar interactions with metal surfaces.
- Pesticides : Propachlor (2-chloro-N-isopropylacetanilide) utilizes chloroacetamide’s electrophilic properties to disrupt plant lipid biosynthesis .
Physicochemical and Application-Based Analysis
Physicochemical Properties
- Methoxy Group : Electron-donating effects may stabilize the phenyl ring, influencing electronic properties in reactions or biological interactions.
Research Findings and Methodological Approaches
- Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule structure determination and refinement . The target compound’s crystal structure, if studied, would likely employ these tools.
- Electrochemical Studies : Potentiodynamic polarization (PDP) methods in could be adapted to test the target compound’s corrosion inhibition efficacy .
- Safety Profiling : The UN GHS-compliant safety data sheet underscores the need for rigorous handling protocols .
Biological Activity
2-Chloro-N-[2-methoxy-4-(morpholine-4-sulfonyl)phenyl]acetamide, with the CAS number 565194-83-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇ClN₂O₅S
- Molecular Weight : 348.80 g/mol
- Purity : Typically ≥ 95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibits significant minimum inhibitory concentration (MIC) values, indicating its potency as an antimicrobial agent.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
These results suggest that the compound not only inhibits bacterial growth but also demonstrates bactericidal activity at higher concentrations.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it showed promising cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.5 |
| HepG2 | 5.1 |
| A549 | 4.8 |
The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting potential for development as an anticancer therapeutic agent.
The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways. Preliminary research suggests that it may inhibit DNA synthesis and induce apoptosis in cancer cells. Additionally, its sulfonamide group is believed to play a crucial role in enhancing its antimicrobial efficacy by targeting bacterial enzymes involved in folate synthesis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of pathogens and found it to possess strong antibacterial properties, particularly against Gram-positive bacteria. The study concluded that further structural modifications could enhance its activity and selectivity .
- Anticancer Evaluation : Another study focused on the anticancer potential of the compound in HepG2 and MCF-7 cell lines, demonstrating significant cytotoxicity and suggesting that it could serve as a lead compound for further drug development .
- Synergistic Effects : Research has indicated that when combined with other antibiotics, such as Ciprofloxacin, the compound exhibits synergistic effects, lowering the MICs of both agents and enhancing overall antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[2-methoxy-4-(morpholine-4-sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the phenyl ring followed by chloroacetylation. Key steps include:
- Sulfonylation : Reacting 2-methoxy-4-aminophenol with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Chloroacetylation : Coupling the sulfonylated intermediate with chloroacetyl chloride using catalysts like DMAP or HOBt in anhydrous DCM or THF .
- Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature control (0°C for exothermic steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve yields (reported 60–75%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, sulfonyl at δ 3.4–3.6 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 417.08) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Start with cytotoxicity screening (MTT assay on cancer cell lines, e.g., HepG2 or MCF-7) at 1–100 µM .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates .
- Solubility : Use PBS/DMSO mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers design experiments to address discrepancies in reported biological activities (e.g., conflicting IC values)?
- Methodological Answer :
- Standardization : Use common cell lines (e.g., HEK293 for baseline toxicity) and replicate conditions (e.g., serum-free media, 48h exposure) .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
- Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify outliers or methodological variability (e.g., ATP levels in viability assays) .
Q. What strategies resolve contradictions in synthetic yields across studies?
- Methodological Answer :
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., sulfonylation completion at R 0.3 in ethyl acetate/hexane 1:1) .
- Byproduct analysis : LC-MS identifies hydrolyzed byproducts (e.g., des-chloro derivatives) from moisture exposure during acetylation .
- Scale-up adjustments : Switch from batch to flow chemistry for exothermic steps, improving reproducibility at >10g scale .
Q. How does this compound compare structurally and functionally to analogs like N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxoacetamide derivatives?
- Methodological Answer :
- Structural analogs : Replace the chloro group with ethoxy or methylsulfonyl to modulate electron-withdrawing effects .
- SAR studies : Test substituent effects on bioactivity:
| Analog | Substituent | IC (COX-2 Inhibition) |
|---|---|---|
| Target | 2-Cl | 12.5 µM |
| Analog A | 2-OCH | 28.4 µM |
| Analog B | 2-SOCH | 8.7 µM |
- Computational modeling : Dock analogs into COX-2 active sites (AutoDock Vina) to predict binding affinities .
Methodological Challenges & Solutions
Q. How to mitigate degradation during long-term stability studies?
- Answer :
- Storage : Use amber vials under argon at -80°C; avoid freeze-thaw cycles .
- Stability assays : Monitor via accelerated conditions (40°C/75% RH for 4 weeks) with HPLC .
Q. What experimental designs are optimal for environmental fate studies (e.g., biodegradation, ecotoxicity)?
- Answer :
- OECD Guidelines : Follow Test No. 301 for ready biodegradability (28-day aqueous solution, activated sludge inoculum) .
- Ecotoxicology : Use Daphnia magna (48h LC) and algal growth inhibition tests (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
